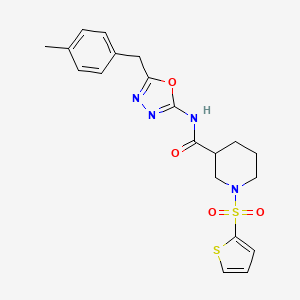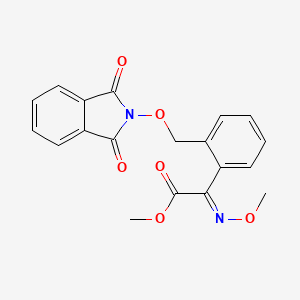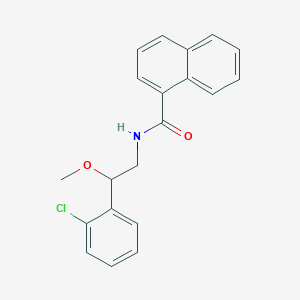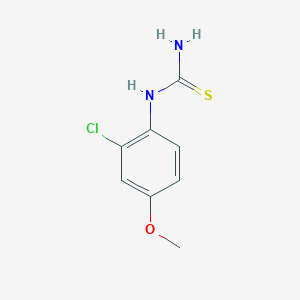
N-Allyl-2-((2-cyanophenyl)sulfanyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Imidation and Rearrangement
The research by Bach and Korber (2000) on the catalytic imidation of allyl sulfides followed by a [2,3]-sigmatropic rearrangement demonstrates the versatility of similar allyl sulfides in organic synthesis. Their study highlights the potential of using catalytic amounts of FeCl2 for the imidation of allyl aryl sulfides, leading to the formation of N-Boc-protected N-allyl sulfenamides. This process underlines a novel pathway for transforming unbranched sulfides to branched sulfenamides, showcasing the application of such compounds in the synthesis of complex organic molecules (Bach & Korber, 2000).
Asymmetric Synthesis of α-Hydroxycarboxylic Acid Derivatives
Trost, Dogra, and Franzini (2004) explored the use of 5H-alkyl-2-phenyl-oxazol-4-ones for the asymmetric synthesis of α-hydroxycarboxylic acid derivatives, utilizing terminally substituted allyl systems for Mo-catalyzed asymmetric allylic alkylation. The resulting products, formed with excellent enantiomeric excesses, indicate the potential of such allyl-containing compounds in the asymmetric synthesis, providing a pathway for the modification of the double bond in the product for further chemical transformations (Trost, Dogra, & Franzini, 2004).
Dearomatising Rearrangements to Pyrrolinones and Azepinones
The study by Clayden et al. (2004) on the dearomatising cyclisation of lithiated thiophenecarboxamides bearing allyl or benzyl substituents at nitrogen showcases another fascinating application of similar structures. Their work demonstrates how such rearrangements can lead to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes, offering valuable insights into the synthesis of complex heterocyclic compounds (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Synthesis of Prostaglandin E1
Nokami, Ono, Iwao, and Wakabayashi (1982) demonstrated the regioselective reaction of an allylic carbanion derived from 1-phenylthio-2-octene with conjugated cyclopentenone derivatives, leading to the synthesis of prostaglandin E1. This study underlines the importance of allylic sulfides in the synthesis of biologically significant molecules, showcasing their utility in creating complex molecular architectures (Nokami, Ono, Iwao, & Wakabayashi, 1982).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter levels or receptor activity, thereby influencing mood and behavior.
Biochemical Pathways
If it is indeed involved in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, or reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Pharmacokinetics
Its physical properties such as boiling point (95 °c/13 mmhg) and density (0978 g/mL at 25 °C) suggest that it may have good solubility and could potentially be well-absorbed and distributed in the body .
Result of Action
If it plays a role in the synthesis of antidepressants , its action could result in improved mood and reduced symptoms of depression in individuals with mood disorders.
Eigenschaften
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-2-11-19-17(20)14-8-4-6-10-16(14)21-15-9-5-3-7-13(15)12-18/h2-10H,1,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYOOWXAMPOTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2-((2-cyanophenyl)sulfanyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)

![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)

![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)